molecular formula C15H15N3O B213805 1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline

1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline

Cat. No. B213805
M. Wt: 253.3 g/mol
InChI Key: PYTMNGHBKZPKCM-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline, also known as MAP-1, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been synthesized by several methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline is not fully understood. However, it has been suggested that 1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline may exert its effects by modulating the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, nuclear factor-kappa B (NF-κB) pathway, and cyclic adenosine monophosphate (cAMP) pathway. 1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline has also been shown to inhibit the activity of several transcription factors, including activator protein-1 (AP-1) and signal transducer and activator of transcription 3 (STAT3).
Biochemical and Physiological Effects:
1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various in vitro and in vivo models. 1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. Additionally, 1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline is its potential therapeutic applications. However, there are also several limitations to using 1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline in lab experiments. One of the major limitations is the lack of information regarding its pharmacokinetics and toxicity. Additionally, the synthesis of 1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline can be challenging and time-consuming, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline. One of the major future directions is the development of more efficient synthesis methods for 1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline and its potential therapeutic applications. Finally, more studies are needed to evaluate the pharmacokinetics and toxicity of 1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline in animal models and humans.

Synthesis Methods

Several methods have been reported for the synthesis of 1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline. One of the most common methods involves the reaction of indoline with 1-methyl-1H-pyrazol-4-yl-acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline.

Scientific Research Applications

1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in various in vitro and in vivo models. 1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and tumor growth.

properties

Product Name

1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline

Molecular Formula

C15H15N3O

Molecular Weight

253.3 g/mol

IUPAC Name

(Z)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C15H15N3O/c1-17-11-12(10-16-17)6-7-15(19)18-9-8-13-4-2-3-5-14(13)18/h2-7,10-11H,8-9H2,1H3/b7-6-

InChI Key

PYTMNGHBKZPKCM-SREVYHEPSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C\C(=O)N2CCC3=CC=CC=C32

SMILES

CN1C=C(C=N1)C=CC(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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